1-Methylsulfonyl-4-phenylpiperazine
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Description
1-Methylsulfonyl-4-phenylpiperazine is an organic compound with the molecular formula C11H16N2O2S . It has an average mass of 240.322 Da and a monoisotopic mass of 240.093246 Da . It is also known by other names such as 1-(4-methanesulfonylphenyl)piperazine and 1-(4-methylsulfonylphenyl)piperazine .
Molecular Structure Analysis
The molecular structure of 1-Methylsulfonyl-4-phenylpiperazine consists of a six-membered ring containing two opposing nitrogen atoms . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
1-Methylsulfonyl-4-phenylpiperazine has a density of 1.2±0.1 g/cm3, a boiling point of 464.6±45.0 °C at 760 mmHg, and a flash point of 234.8±28.7 °C . It has a molar refractivity of 64.2±0.4 cm3, a polar surface area of 58 Å2, and a molar volume of 199.5±3.0 cm3 .Safety And Hazards
The safety data sheet for a similar compound, 1-(Methylsulfonyl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Research on phenylpiperazine derivatives, including 1-Methylsulfonyl-4-phenylpiperazine, suggests potential future applications in the development of innovative therapies . For instance, some derivatives have shown lower toxicity than 1-phenylpiperazine, suggesting promise in future applications . Furthermore, the use of chemical permeation enhancers, such as piperazines, to improve transport across the intestinal epithelium into the bloodstream offers an intriguing opportunity for the oral administration of macromolecular therapeutics .
properties
IUPAC Name |
1-methylsulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMVRNFNRYPQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355391 |
Source
|
Record name | 1-methylsulfonyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-4-phenylpiperazine | |
CAS RN |
222038-81-5 |
Source
|
Record name | 1-methylsulfonyl-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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